

GSK-364735: A Technical Overview of Early-Phase Clinical and Preclinical Data

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-phase clinical and preclinical data for **GSK-364735**, a potent, novel inhibitor of HIV-1 integrase. The information is compiled from publicly available research and clinical trial data to support further investigation and understanding of this compound.

Introduction

GSK-364735 is a naphthyridinone derivative that acts as an HIV-1 integrase strand transfer inhibitor (INSTI).[1][2] By binding to the active site of the viral integrase enzyme, **GSK-364735** prevents the integration of viral DNA into the host cell genome, a critical step in the HIV-1 replication cycle.[3] This document summarizes the key quantitative data from in vitro and in vivo preclinical studies, as well as from a Phase I clinical trial in healthy volunteers. Detailed experimental methodologies and visual representations of the mechanism of action are also provided.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK-364735** from preclinical and Phase I clinical studies.

Table 1: In Vitro Potency of GSK-364735



Assay Type	Parameter	Value (nM)	Cell Line/System	Reference
Strand Transfer Assay	IC50	8 ± 2	Recombinant HIV-1 Integrase	[3]
HIV-1 Replication Assay	EC50	1.2 ± 0.4	Peripheral Blood Mononuclear Cells (PBMCs)	[3]
HIV-1 Replication Assay	EC50	5 ± 1	MT-4 cells	[3]
Binding Assay	Kd	6 ± 4	Recombinant HIV-1 Integrase	[3]

Table 2: Preclinical Pharmacokinetics of GSK-364735

Species	Clearance (% of liver blood flow)	Terminal Elimination Half-life (t1/2) (h)	Oral Bioavailability (%)	Reference
Rats	5.8	1.5 - 3.9	6 - 100	
Dogs	27.8	1.5 - 3.9	6 - 100	
Monkeys	4.6	1.5 - 3.9	6 - 100	_

Table 3: Phase I Single Ascending Dose Pharmacokinetics of GSK-364735 in Healthy Volunteers (Fasted)



Dose (mg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	t1/2 (h)
50	133	1.5	609	4.4
100	234	1.5	1160	4.8
200	303	2.0	1630	5.1
400	334	2.5	1980	5.4

Data are presented as geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Terminal half-life.

Table 4: Phase I Multiple Ascending Dose Pharmacokinetics of GSK-364735 in Healthy Volunteers

(Fed. Dav 8)

Dose	Cmax (ng/mL)	Trough (ng/mL)	AUC (0-24h) (ng·h/mL)
50 mg q12h	291	45	1980
100 mg q12h	487	89	3660
200 mg q12h	634	154	5450
400 mg q24h	586	63	6130
200 mg q8h	711	245	8190

Data are presented as geometric means. Cmax: Maximum plasma concentration; Trough: Plasma concentration at the end of the dosing interval; AUC(0-24h): Area under the plasma concentration-time curve over 24 hours.

Experimental Protocols HIV-1 Integrase Strand Transfer Assay

Objective: To determine the 50% inhibitory concentration (IC50) of **GSK-364735** against the strand transfer activity of recombinant HIV-1 integrase.



Methodology:

- Enzyme and Substrates: Recombinant HIV-1 integrase was used. The assay utilized a donor DNA duplex labeled with biotin at the 5' end and a target DNA duplex labeled with digoxin at the 3' end.
- Reaction: The integrase-mediated integration of the donor DNA into the target DNA results in a product labeled with both biotin and digoxin.
- Detection: The reaction product was captured on streptavidin-coated magnetic beads. The
 amount of incorporated digoxin was quantified using an anti-digoxin antibody conjugated to
 an enzyme that produces a colorimetric or chemiluminescent signal.
- Data Analysis: The IC50 value was calculated by measuring the concentration of GSK-364735 that resulted in a 50% reduction in the signal compared to the no-inhibitor control.

HIV-1 Replication Assay in MT-4 Cells

Objective: To determine the 50% effective concentration (EC50) of **GSK-364735** required to inhibit HIV-1 replication in a human T-cell line.

Methodology:

- Cell Line: MT-4, a human T-cell line highly susceptible to HIV-1 infection, was used.
- Virus: A laboratory-adapted strain of HIV-1 was used to infect the MT-4 cells.
- Infection and Treatment: MT-4 cells were infected with HIV-1 at a predetermined multiplicity
 of infection (MOI). Immediately after infection, the cells were treated with serial dilutions of
 GSK-364735.
- Quantification of Viral Replication: After a set incubation period (typically 3-5 days), the
 extent of viral replication was quantified by measuring the level of the HIV-1 p24 capsid
 protein in the cell culture supernatant using an enzyme-linked immunosorbent assay
 (ELISA).
- Data Analysis: The EC50 value was calculated as the concentration of GSK-364735 that caused a 50% reduction in p24 antigen production compared to the untreated virus-infected



control.

Phase I Clinical Trial (NCT00386347)

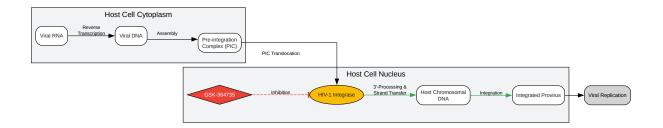
Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of **GSK-364735** in healthy adult subjects.

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

- Part A (Single Ascending Dose): Cohorts of healthy volunteers received a single oral dose of GSK-364735 (ranging from 50 mg to 400 mg) or placebo under fasted conditions. The effect of food on the pharmacokinetics of a 200 mg dose was also assessed.
- Part B (Multiple Ascending Dose): Cohorts of healthy volunteers received multiple oral doses
 of GSK-364735 (ranging from 50 mg twice daily to 400 mg once daily) or placebo for 10
 days with food.
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points after dosing to determine the plasma concentrations of GSK-364735.
- Analytical Method: Plasma concentrations of GSK-364735 were quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- Safety and Tolerability Assessments: Safety and tolerability were monitored throughout the study via physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Mandatory Visualizations HIV-1 Integrase Mechanism of Action and Inhibition by GSK-364735



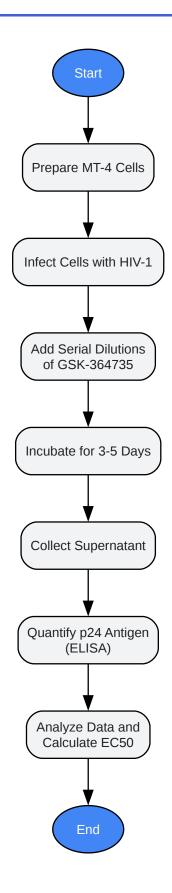


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Caption: HIV-1 integrase mechanism and GSK-364735 inhibition.

Experimental Workflow for In Vitro HIV-1 Replication Assay



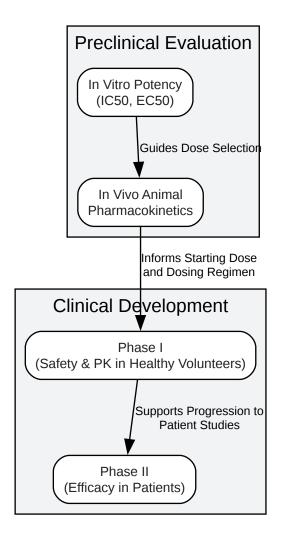


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Caption: Workflow for the in vitro HIV-1 replication assay.



Logical Relationship of Preclinical to Clinical Development



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Caption: Logical progression from preclinical to clinical studies.

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